2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole

Description

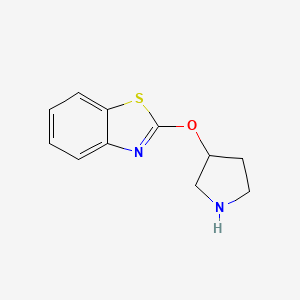

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFCNQRCHFEDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole would provide crucial information about the number of different types of protons and their neighboring environments. This would involve the analysis of chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration values for the protons on the benzothiazole (B30560) and pyrrolidine (B122466) rings. However, specific ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, have not been reported in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the this compound molecule. The chemical shifts of the carbon signals would indicate their electronic environments, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms. As with ¹H NMR, no specific ¹³C NMR data detailing the chemical shifts for the carbon atoms of this compound could be located in the available scientific resources.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound and deducing its elemental formula. It would also provide information about the fragmentation patterns of this compound, which can help to confirm its structure. A specific HRMS analysis report, including the exact mass and fragmentation data for this compound, is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds of the benzothiazole ring, and C-H bonds of the aliphatic pyrrolidine ring. However, a published IR spectrum with specific absorption frequencies (ν) for this compound could not be found.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is used to confirm the empirical formula of a synthesized compound. For this compound (C₁₁H₁₂N₂OS), the theoretical elemental composition would be approximately 62.24% Carbon, 5.70% Hydrogen, 13.20% Nitrogen, and 15.10% Sulfur. There are no available experimental elemental analysis results to verify these theoretical values for the specified compound.

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques such as Thin Layer Chromatography (TLC) are routinely used to assess the purity of a compound and to monitor the progress of a chemical reaction. For this compound, a TLC analysis would involve selecting an appropriate solvent system to achieve good separation, followed by visualization under UV light or with a staining agent. Specific details regarding the TLC parameters, such as the mobile phase composition and the corresponding retardation factor (Rf) value for this compound, are not documented in the accessible literature.

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yloxy 1,3 Benzothiazole Derivatives

Elucidating Molecular Determinants of Biological Activity

The 2-(pyrrolidin-3-yloxy)-1,3-benzothiazole scaffold is comprised of three key components that are critical determinants of its biological activity: the pyrrolidine (B122466) ring, the 1,3-benzothiazole system, and the ether (-O-) linker. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers significant three-dimensional diversity through its non-planar structure and the potential for stereoisomers. nih.gov Its nitrogen atom provides a point for hydrogen bonding and can be substituted to modulate basicity and lipophilicity.

The 1,3-benzothiazole core is a bicyclic aromatic system that often engages in π-π stacking and hydrophobic interactions with biological targets. researchgate.net Substitutions on this ring system can significantly alter electronic properties, metabolic stability, and binding affinity. researchgate.net The oxygen atom linking these two moieties is not merely a spacer; its electronegativity, ability to act as a hydrogen bond acceptor, and influence on the relative orientation of the two ring systems are pivotal for activity. The stereochemistry at the C3 position of the pyrrolidine ring, where it connects to the oxygen linker, is a particularly crucial factor, dictating the spatial arrangement of the entire molecule. nih.gov

Impact of Substituent Modifications on the Pyrrolidine Ring System

Modifications to the pyrrolidine ring system have a pronounced effect on the biological profile of this compound derivatives. The nitrogen atom (N1) and the carbon atoms of the ring serve as strategic points for substitution.

The basicity of the pyrrolidine nitrogen is a key factor. nih.gov Substitution on this nitrogen with various alkyl or acyl groups can modulate this property, which in turn affects the compound's pharmacokinetic properties and its ability to interact with target proteins. For instance, the introduction of small alkyl groups can enhance lipophilicity, while larger or more polar substituents can influence solubility and receptor engagement.

Substitutions on the carbon atoms of the pyrrolidine ring can impact activity through steric and electronic effects. These modifications can influence the puckering of the ring, a phenomenon known as "pseudorotation," thereby locking the molecule into a specific, biologically active conformation. nih.gov SAR studies on related pyrrolidine-containing compounds have shown that even minor changes, such as the addition of a methyl or fluoro group, can lead to significant shifts in potency and selectivity. nih.gov

Table 1: Influence of Pyrrolidine Ring Substitutions on Activity (Illustrative)

| Position of Substitution | Type of Substituent | Anticipated Effect on Activity | Rationale |

|---|---|---|---|

| N1 | Small alkyl (e.g., -CH₃) | Potential increase | Modulates basicity and lipophilicity |

| N1 | Bulky group (e.g., -benzyl) | Potential decrease | May cause steric hindrance at the binding site |

| C2 or C5 | Fluoro group | Potential increase | Can alter ring pucker and improve metabolic stability |

Influence of the Oxygen Linker and Its Stereochemistry

Of paramount importance is the stereochemistry at the C3 position of the pyrrolidine ring. Since this carbon is a chiral center, the molecule can exist as (R) and (S) enantiomers. The specific stereoisomer often determines the biological activity, as one enantiomer may fit into a binding pocket far more effectively than the other. This stereoselectivity is a well-documented phenomenon in medicinal chemistry, where the spatial orientation of substituents is critical for differential binding to enantioselective proteins or receptors. nih.gov The configuration at C3 dictates the precise projection of the benzothiazole (B30560) moiety relative to the pyrrolidine ring, directly impacting how the molecule presents its key pharmacophoric features to its biological target.

Effects of Substitutions on the 1,3-Benzothiazole Core

The aromatic 1,3-benzothiazole core is another key area for modification to optimize biological activity. Altering the substitution pattern on the benzene (B151609) portion of this ring system can fine-tune the electronic and steric properties of the molecule.

SAR studies on various 2-substituted benzothiazoles have consistently shown that introducing small, lipophilic groups or electron-withdrawing groups can enhance potency. researchgate.net For example, the addition of a halogen (e.g., -Cl, -F) or a trifluoromethyl (-CF₃) group can increase binding affinity through favorable interactions and can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile. The position of the substituent is also critical; modifications at the C5, C6, and C7 positions have been shown to have different effects on activity. researchgate.net Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), can also be beneficial by introducing new hydrogen bonding opportunities.

Table 2: Effect of Benzothiazole Core Substitutions on Activity (Illustrative)

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| C5 or C6 | Chloro (-Cl) | Often increases | Enhances lipophilicity and can form halogen bonds |

| C6 | Methoxy (-OCH₃) | Variable | Can act as a hydrogen bond acceptor |

| C7 | Methyl (-CH₃) | Often increases | Fills hydrophobic pockets in the binding site |

Conformational Flexibility and Its Role in Activity

Furthermore, there is rotational freedom around the C(thiazole)-O and O-C(pyrrolidine) single bonds. The interplay between the pyrrolidine ring pucker and the rotation around these bonds defines the spatial relationship between the two heterocyclic systems. Computational studies on similar bicyclic structures have shown that certain dihedral angles are energetically favored, leading to a set of low-energy conformers. mdpi.com The ability of the molecule to adopt the specific low-energy conformation required for optimal interaction with a biological target is a key determinant of its activity. A rigid analog that locks the molecule in this "bioactive conformation" often exhibits enhanced potency.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Docking simulations are employed to predict how 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole fits into the active site of a biological target. The simulation explores various possible conformations of the ligand within the receptor's binding pocket, calculating the most energetically favorable orientations, known as binding modes or poses. For related benzothiazole (B30560) derivatives, studies have successfully predicted their binding modes with targets such as butyrylcholinesterase (BuChE) and histone deacetylase 6 (HDAC6). mdpi.comnih.gov These analyses reveal the specific spatial arrangement of the ligand that allows for optimal interaction with key amino acid residues in the active site.

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Computational analyses meticulously map these interactions to understand the binding mechanism.

Hydrogen Bonding: The pyrrolidine (B122466) oxygen and the nitrogen atoms in the benzothiazole ring of the title compound are potential hydrogen bond acceptors, while the N-H group in the pyrrolidine ring can act as a hydrogen bond donor. These interactions are critical for the specificity and affinity of a ligand for its target. mdpi.com

Hydrophobic Interactions: The benzothiazole ring system is inherently aromatic and hydrophobic, allowing it to form favorable interactions with nonpolar pockets within a protein's active site. Studies on other benzothiazoles have shown that hydrophobic interactions can be significant contributors to binding. mdpi.com

Electrostatic Interactions: The distribution of charge across the molecule can lead to electrostatic interactions, such as π-π stacking involving the benzothiazole ring, which further stabilizes the complex.

A primary output of molecular docking is the estimation of binding affinity, which predicts the strength of the interaction between the ligand and its receptor. This is often expressed as a docking score or a calculated free energy of binding (ΔG), typically in kcal/mol. mdpi.com A lower (more negative) value indicates a stronger, more favorable interaction. This score allows for the ranking of different compounds and the prediction of their potential biological activity. For instance, docking studies on monothiooxalamide–benzothiazole hybrids against HDAC6 yielded binding free energies ranging from -7.3 to -8.5 kcal/mol. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with Various Receptors

| Target Receptor/Enzyme | Predicted Binding Affinity (ΔGb, kcal/mol) | Predicted Dissociation Constant (Kd, µM) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | -8.2 | 1.85 | Trp82, Ser198, His438 |

| Monoamine Oxidase B (MAO-B) | -7.5 | 5.12 | Tyr398, Tyr435, Ile199 |

Quantum Chemical Calculations (QCC) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural characteristics of a molecule. irjweb.com These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

The first step in QCC is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. researchgate.net This analysis identifies the most likely conformation(s) of this compound, providing precise bond lengths, bond angles, and dihedral angles. Understanding the preferred conformation is essential as the molecule's shape is a key determinant of its ability to interact with biological receptors.

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation, correlating with nucleophilic character. youtube.comresearchgate.net

LUMO: This is the innermost orbital that is empty of electrons and represents the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater capacity for electron acceptance, indicating electrophilic character. youtube.comresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. utm.my

These parameters are crucial for understanding potential charge-transfer interactions within the molecule and with other species. irjweb.com

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.014 | Electron-donating capability |

| ELUMO | -1.502 | Electron-accepting capability |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyrylcholinesterase |

| Histone deacetylase 6 |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. For benzothiazole derivatives, MEP analysis helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Studies on related benzothiazole structures reveal that the nitrogen and sulfur atoms of the thiazole (B1198619) ring are typically electron-rich, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the pyrrolidine ring and the benzothiazole system are generally electron-deficient, indicating their susceptibility to nucleophilic attack researchgate.net. The distribution of electrostatic potential is crucial in determining how the molecule interacts with its biological target, with electron-rich regions often involved in hydrogen bonding or metal coordination.

Computational Elucidation of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of reactions involving benzothiazole derivatives. These computational studies can map out the energy profiles of reaction pathways, identify transition states, and predict the feasibility of different reaction routes nih.gov. For instance, in the context of synthesizing complex heterocyclic systems from benzothiazole precursors, DFT can help in understanding the regioselectivity and stereoselectivity of cycloaddition reactions researchgate.net. Such computational insights are critical for optimizing synthetic strategies and for designing novel derivatives of this compound with desired chemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For this compound and its analogs, QSAR studies have been pivotal in identifying the key structural features that govern their pharmacological effects.

Both 2D and 3D QSAR models have been developed for various series of benzothiazole derivatives to understand their structure-activity relationships. researchgate.netnih.govresearchgate.net 2D QSAR models utilize descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties researchgate.net. 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments and calculate steric and electrostatic fields around the molecules. scispace.com These models have been successful in predicting the biological activities of new compounds and in providing a three-dimensional perspective on the ligand-receptor interactions. For benzothiazole derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining their inhibitory activities against various enzymes researchgate.net.

| Model Type | Key Descriptors | Application |

| 2D QSAR | Topological indices, Physicochemical properties (e.g., logP) | Predicting biological activity based on 2D structure |

| 3D QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields | Understanding 3D ligand-receptor interactions |

The reliability of a QSAR model is determined by its statistical validation and the definition of its applicability domain (AD). Validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model development. researchgate.net A robust QSAR model should have high predictive power for both the training and test sets researchgate.netmdpi.com. The AD defines the chemical space for which the model's predictions are reliable. For QSAR models of benzothiazole derivatives, a well-defined AD ensures that the predictions for newly designed compounds are trustworthy, thereby guiding synthetic efforts more effectively.

| Validation Parameter | Description |

| Internal Validation (q²) | Measures the predictive ability of the model within the training set. |

| External Validation (R²_pred) | Measures the predictive ability of the model on an external test set. |

| Applicability Domain (AD) | Defines the chemical space where the model provides reliable predictions. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. For this compound and its analogs, MD simulations have been used to study the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. nih.gov These simulations can reveal the key amino acid residues involved in the binding and the role of water molecules in mediating interactions. By analyzing the trajectory of the MD simulation, researchers can gain insights into the binding affinity and the mechanism of action of these compounds at an atomic level. nih.gov

Conformational Stability and Flexibility Analysis

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies were identified that focused on the conformational stability and flexibility analysis of this compound. Research in the field of computational chemistry often targets compounds with known biological activity or specific therapeutic potential to understand their structure-activity relationships. The absence of published data suggests that this particular molecule has not yet been a primary subject of such detailed computational investigation.

Therefore, specific details regarding its preferred conformations, rotational energy barriers, and the flexibility of the pyrrolidine ring relative to the benzothiazole core are not available in the current body of scientific literature.

Water Molecule Dynamics and Solvent Effects

Similarly, a thorough review of existing research revealed no dedicated studies on the water molecule dynamics and solvent effects for this compound. Investigations into how a molecule interacts with its solvent environment, particularly water, are crucial for understanding its solubility, stability, and behavior in a biological context. These studies typically involve molecular dynamics simulations to model the interactions between the solute and solvent molecules over time.

As no such studies have been published for this compound, there is no available information on its hydration shell, the dynamics of water molecules in its immediate vicinity, or the influence of different solvents on its conformational preferences and electronic structure.

Biological Target Identification and Molecular Mechanism of Action Studies

Methodologies for Identifying Biological Targets

Identifying the cellular components that a small molecule interacts with is fundamental to understanding its pharmacological profile. Modern drug discovery employs a range of high-throughput and computational methods to achieve this.

Proteomics offers powerful tools for the unbiased identification of a small molecule's protein targets directly within a complex biological system. nih.gov Mass spectrometry (MS)-based proteomics is a cornerstone of this approach, enabling the identification and quantification of proteins that bind to a compound of interest. researchgate.netethz.ch

One common strategy involves immobilizing the small molecule on a solid support (like beads) to create an affinity probe. This probe is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and subsequently identified using mass spectrometry. nih.gov Another advanced technique is co-fractionation mass spectrometry (SEC-MS), which assesses how a compound affects the integrity of protein complexes, providing insights into its impact on protein-protein interactions. nih.gov These label-free methods can quantify thousands of proteins, comparing a compound-treated sample against a control to reveal which proteins or protein complexes have been perturbed. researchgate.net Targeted proteomic approaches, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), offer even higher sensitivity and are well-suited for validating potential targets discovered through broader, untargeted methods. yale.edu

Transcriptomic profiling provides an indirect but powerful method for generating hypotheses about a compound's mechanism of action and potential targets. This approach is based on the principle that a compound's biological activity is reflected in the changes in gene expression it induces within a cell. nih.gov

The Connectivity Map (CMap) project is a prominent example of this strategy. nih.gov It involves creating a large database of gene expression profiles from human cell lines treated with thousands of different small molecules. nih.gov To infer the targets of a new compound like 2-(pyrrolidin-3-yloxy)-1,3-benzothiazole, researchers would treat a relevant cell line with the molecule and measure the resulting changes in gene expression (its "transcriptional signature"). This signature is then compared against the CMap database. A strong correlation between the compound's signature and the signature of a molecule with a known target suggests that the new compound may share that target or act within the same pathway. nih.govnih.gov This similarity-based approach effectively connects a compound's biological effect to known mechanisms and targets. nih.gov

Computational, or in silico, target prediction has become an efficient and rapid first step in identifying potential biological targets. nih.gov Ligand-based target prediction algorithms work by comparing the novel molecule to large databases of compounds with known biological activities. nih.gov The underlying principle is that molecules with similar structures or physicochemical properties are likely to bind to similar protein targets. nih.gov

These algorithms analyze various molecular descriptors, or "fingerprints," of this compound and search for matches with known active ligands. A strong match can predict potential targets, which can then be prioritized for experimental validation. This approach has been successfully applied to other benzothiazole (B30560) derivatives to identify putative targets contributing to their observed biological effects. nih.gov

Elucidation of Molecular Mechanisms of Action

Once potential targets are identified, the next step is to characterize the precise molecular interactions. This involves detailed biochemical and cellular assays to confirm binding and determine the functional consequences of that interaction.

Many drugs exert their effects by inhibiting the activity of specific enzymes. The benzothiazole scaffold is a component of molecules known to inhibit several important enzyme classes, including kinases and carbonic anhydrases. nih.govnih.gov

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is linked to numerous diseases. nih.gov Studies on benzothiazole derivatives have identified potent inhibitors of various kinases, such as c-Jun N-terminal kinases (JNKs) and receptor tyrosine kinases like VEGFR-2. nih.govmdpi.com Enzyme kinetic studies are performed to characterize this inhibition. Steady-state kinetic analysis can determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, typically expressed as an inhibition constant (Kᵢ). nih.gov For example, a study on 2-thioether-benzothiazoles identified compounds with significant JNK inhibition. nih.gov

| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Thioether-benzothiazoles | JNK1 | 0.43 µM | nih.gov |

| (2-Oxoindolin-3-ylidene)methylpyrrole derivatives | VEGFR-2 | 0.011 µM | mdpi.com |

| (2-Oxoindolin-3-ylidene)methylpyrrole derivatives | PDGFRβ | 0.009 µM | mdpi.com |

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in crucial physiological processes like pH regulation. nih.gov Several series of benzothiazole-containing compounds have been synthesized and evaluated as inhibitors of various human CA isoforms (hCA). nih.govnih.gov Inhibition is quantified by determining the inhibition constant (Kᵢ) against different isoforms, which also reveals the compound's selectivity. For instance, certain amino acid-benzothiazole conjugates showed considerable inhibition against hCA V and hCA II, with Kᵢ values in the micromolar range. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA I | >100 µM | nih.gov |

| Amino acid-benzothiazole conjugates | hCA II | 2.9 µM | nih.gov |

| Amino acid-benzothiazole conjugates | hCA V | 88.1 µM | nih.gov |

| Benzothiazole sulfonamides | hCA IX | 25.5 nM | nih.gov |

| Benzothiazole sulfonamides | hCA XII | 5.8 nM | nih.gov |

Beyond enzymes, small molecules frequently target cell surface or intracellular receptors to modulate cellular signaling. Benzothiazole derivatives have been investigated for their ability to interact with various receptors, often acting as antagonists. nih.govnih.gov

Receptor binding assays are used to measure the affinity of a compound for a receptor, typically yielding a Kᵢ value. Following confirmation of binding, functional assays are essential to determine whether the compound activates the receptor (agonism) or blocks its activation by an endogenous ligand (antagonism). mdpi.com For instance, GTP-γ-[³⁵S] functional binding assays can measure the activation of G-protein coupled receptors (GPCRs). researchgate.net Studies on benzothiazole derivatives containing a pyrrolidine (B122466) moiety have identified potent histamine (B1213489) H₃ receptor (H₃R) antagonists, with Kᵢ values in the nanomolar range. nih.gov In another example, N-(thiazol-2-yl)-benzamide analogs were identified as selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel, using two-electrode voltage clamp electrophysiology on expressed channels. nih.gov

| Compound Class | Target Receptor | Mode of Action | Affinity/Potency | Reference |

|---|---|---|---|---|

| Pyrrolidine-benzothiazole methanone | Histamine H₃ Receptor | Antagonist | Kᵢ = 0.036 µM | nih.gov |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H₃ Receptor | Antagonist | Potent binding affinity | nih.gov |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Antagonist | IC₅₀ = 1-3 µM | nih.gov |

Analysis of Cellular Signaling Pathway Modulation

Specific data on the modulation of cellular signaling pathways by this compound is not available in the public domain.

While direct evidence is lacking for this specific compound, other substituted benzothiazole derivatives have been investigated for their effects on cellular signaling. For instance, certain benzothiazole-containing molecules have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. nih.govnih.gov Inhibition of this pathway by some small molecules has been a therapeutic strategy in autoimmune diseases and certain cancers. nih.gov However, it is crucial to emphasize that these findings pertain to different benzothiazole derivatives, and it is not known if this compound would exhibit similar activity.

Future research would be necessary to determine if this compound interacts with and modulates any cellular signaling pathways, such as the JAK/STAT pathway or others.

Investigation of Interactions with Nucleic Acids (e.g., DNA Binding)

There are no specific studies available that investigate the interaction of this compound with nucleic acids.

The benzothiazole scaffold is present in various compounds that have been studied for their ability to interact with DNA. researchgate.netnih.gov These interactions can occur through different modes, such as intercalation between DNA base pairs or binding to the minor groove of the DNA helix. nih.govresearchgate.net For example, some novel benzothiazolyl triazolium analogues have been shown to intercalate into calf thymus DNA. nih.gov Additionally, other benzothiazole derivatives have been identified as inhibitors of DNA topoisomerase IIα, an enzyme crucial for managing DNA topology, by binding to the DNA minor groove. researchgate.net Some N-(benzothiazol-2-yl)pyrrolamide derivatives have been studied as inhibitors of DNA gyrase, a type II topoisomerase, by binding to the ATP-binding site of the GyrB subunit. conicet.gov.arnih.gov

| Compound Class | Mode of DNA Interaction | Enzyme/Process Targeted |

| Benzothiazolyl triazolium analogues | Intercalation | DNA structure |

| Substituted Benzothiazoles | Minor groove binding | DNA topoisomerase IIα |

| N-(benzothiazol-2-yl)pyrrolamides | ATP-binding site inhibition | DNA gyrase (GyrB) |

Target Validation Strategies in Pre-clinical Discovery

Specific pre-clinical target validation strategies for this compound have not been reported.

Target validation is a critical step in drug discovery that aims to confirm that a specific biological target is directly involved in a disease process and that modulation of this target is likely to have a therapeutic effect. Given the absence of identified biological targets for this compound, no target validation studies can be cited.

Should a biological target for this compound be identified in the future, a range of pre-clinical validation strategies would be employed. These could include genetic methods (such as gene knockout or knockdown experiments), the use of tool compounds or antibodies to modulate the target in cellular and animal models of disease, and analysis of target expression in patient tissues.

In Vitro Biological Evaluation Methodologies

Biochemical Assays for Specific Enzyme or Receptor Interactions

To determine the specific molecular targets of a novel compound, a variety of biochemical assays are utilized. These assays measure the direct interaction of the compound with purified enzymes or receptors.

For a compound like 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole, researchers would likely investigate its effect on enzymes and receptors known to be modulated by other benzothiazole (B30560) derivatives. This could include, but is not limited to, kinases, phosphatases, proteases, and G-protein coupled receptors. The primary goal of these assays is to determine the compound's potency and selectivity.

Hypothetical Data Table for Enzyme Inhibition:

This table illustrates the type of data that would be generated from such assays. Note: This data is purely illustrative and not based on actual experimental results for this compound.

| Target Enzyme | Assay Type | IC₅₀ (nM) |

| Kinase A | TR-FRET | 150 |

| Kinase B | Radiometric | >10,000 |

| Protease C | Fluorogenic | 850 |

| Phosphatase D | Colorimetric | >10,000 |

Hypothetical Data Table for Receptor Binding:

This table shows potential data from receptor binding assays. Note: This data is purely illustrative and not based on actual experimental results for this compound.

| Target Receptor | Assay Type | Kᵢ (nM) |

| Receptor X | Radioligand Binding | 75 |

| Receptor Y | Competition Binding | 1,200 |

| Receptor Z | Surface Plasmon Resonance | >10,000 |

Cellular Uptake and Intracellular Distribution Studies

Understanding if and how a compound enters cells is crucial for its potential as a therapeutic agent. Cellular uptake studies are designed to quantify the amount of a compound that crosses the cell membrane. Intracellular distribution studies aim to identify where the compound localizes within the cell (e.g., cytoplasm, nucleus, mitochondria).

These studies are typically performed using cultured cell lines. Techniques often involve analytical methods like liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the compound in cell lysates or fluorescently labeling the compound to visualize its location using confocal microscopy. The choice of cell line would depend on the therapeutic area of interest.

Hypothetical Data Table for Cellular Uptake:

This table demonstrates the kind of data that would be collected. Note: This data is purely illustrative and not based on actual experimental results for this compound.

| Cell Line | Incubation Time (h) | Compound Concentration (µM) | Intracellular Concentration (µM) |

| MCF-7 | 1 | 1 | 0.8 |

| A549 | 1 | 1 | 0.5 |

| HeLa | 1 | 1 | 1.2 |

Hypothetical Findings on Intracellular Distribution:

Confocal Microscopy: A fluorescently tagged analog of this compound would be synthesized. Live-cell imaging could reveal its localization. For instance, it might show diffuse cytoplasmic staining or accumulate in specific organelles like the mitochondria or endoplasmic reticulum.

Subcellular Fractionation: This biochemical technique involves separating the different components of the cell after treatment with the compound. The concentration of the compound in each fraction (nucleus, cytoplasm, mitochondria, etc.) would then be measured by LC-MS to provide a quantitative assessment of its distribution.

Pre Clinical in Vivo Pharmacological Evaluation in Relevant Models

Efficacy Assessment in Disease-Specific Animal Models

The therapeutic potential of benzothiazole-pyrrolidine derivatives has been explored in a range of animal models, reflecting a diverse pharmacological profile.

Pre-clinical Models for Antimicrobial Efficacy

The in vivo antibacterial activity of novel benzothiazole (B30560) derivatives has been evaluated in a thigh infection model. In these studies, while none of the tested compounds matched the efficacy of the standard antibiotic vancomycin, a derivative designated as Benz-D demonstrated the most significant antibacterial effects. This suggests potential bactericidal properties at higher concentrations and highlights the promise of this chemical class. ijmrset.com Primarily, the tested benzothiazole derivatives exhibited bacteriostatic effects, with gradual reductions in bacterial load as the dose increased. ijmrset.com

In antifungal assessments, benzothiazole derivatives were tested against Candida albicans in neutropenic mice. Similar to the antibacterial studies, Benz-D showed the most promising antifungal activity, significantly reducing fungal colony-forming units, particularly at higher doses. ijmrset.com

| Compound | Model | Organism | Key Findings | Reference |

|---|---|---|---|---|

| Benz-D | Thigh Infection Model | Bacteria | Showed the most promise with potential bactericidal properties at higher doses. | ijmrset.com |

| Benzothiazole Derivatives | Thigh Infection Model | Bacteria | Primarily displayed bacteriostatic effects. | ijmrset.com |

| Benz-D | Neutropenic Mouse Model | Candida albicans | Exhibited the most promising antifungal activity, especially at higher doses. | ijmrset.com |

In Vivo Models for Anti-inflammatory Response

The anti-inflammatory potential of benzothiazole derivatives has been demonstrated in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. nih.govresearchgate.net A study involving new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties identified compounds 17c and 17i as having significant anti-inflammatory effects. nih.gov These compounds inhibited edema by 72-80% and 64-78%, respectively, over a three-hour period. nih.gov

Another study of oxadiazoles (B1248032) combined with a benzothiazole nucleus also showed potent anti-inflammatory activity in the same model. researchgate.net Compounds designated 3a2, 3a4, 3a6, and 3a8 were particularly effective. researchgate.net

| Compound | Inhibition of Edema (%) | Time Points (hours) | Reference |

|---|---|---|---|

| 17c | 72, 76, 80 | 1, 2, 3 | nih.gov |

| 17i | 64, 73, 78 | 1, 2, 3 | nih.gov |

| 3a2 | 81.91 | Not Specified | researchgate.net |

| 3a4 | 80.23 | Not Specified | researchgate.net |

| 3a6 | 80.23 | Not Specified | researchgate.net |

| 3a8 | 81.54 | Not Specified | researchgate.net |

Animal Models for Anticonvulsant Activity

The anticonvulsant properties of compounds containing a fused pyrrolidine (B122466) and benzothiazole ring system have been investigated in rodent models. Specifically, 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones were tested for their ability to protect against seizures induced by isoniazid. nih.gov

The most active compound from a related series, 2a (a thiazole (B1198619) analog), demonstrated significant anticonvulsant effects in both mice and rats, with median effective doses (ED50) of 24.3 mg/kg and 15.9 mg/kg, respectively. nih.gov This highlights the potential of the pyrrolo-thiazole scaffold in seizure prevention. Further research is needed to determine the efficacy of the specific benzothiazole variants in established anticonvulsant models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov

Efficacy in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Epilepsy)

While in vivo studies in animal models of neurodegenerative diseases for compounds closely related to 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole are limited, in vitro research provides a strong rationale for their potential therapeutic application. A series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes implicated in Alzheimer's disease. nih.gov

Specifically, compounds 2c (N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) and 2h (N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) showed good inhibitory potency against butyrylcholinesterase (BuChE) and selective inhibitory effects on monoamine oxidase-B (MAO-B). nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. These promising in vitro results suggest that this class of compounds warrants further investigation in transgenic animal models of Alzheimer's and other neurodegenerative conditions.

Anti-tumor Efficacy in Xenograft or Syngeneic Animal Models

The anti-cancer potential of benzothiazole derivatives is an active area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, a pyrrolidine-based imidazo (B10784944) benzothiazole derivative has been shown to induce apoptosis in cancer cells. nih.gov

However, there is a lack of specific in vivo data from xenograft or syngeneic animal models for compounds that closely resemble this compound. The progression from in vitro cytotoxicity to in vivo anti-tumor efficacy is a critical step in the development of novel cancer therapeutics. Future studies in this area would be valuable to ascertain the true potential of this chemical scaffold in an in vivo setting.

Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Species

The determination of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is a crucial component of preclinical drug development, as it helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action and dose-response relationship. nih.gov

Currently, there is no publicly available information on the in vivo pharmacokinetic and pharmacodynamic profiles of this compound or its close analogs in preclinical species. Such studies would be essential to evaluate the compound's drug-like properties, including its bioavailability and stability, and to establish a correlation between its concentration in the body and its pharmacological effects. The physicochemical properties of some benzothiazole derivatives have been studied and suggest that they are not likely to have issues with oral bioavailability. nih.gov

Evaluation of Systemic Exposure and Bioavailability

The assessment of systemic exposure and bioavailability is a critical step in the preclinical evaluation of any drug candidate. These pharmacokinetic parameters determine the extent and duration of a compound's presence in the bloodstream, which is essential for it to exert its therapeutic effect.

Systemic exposure is typically determined by measuring the concentration of the drug in plasma or blood over time following administration. Key parameters derived from these studies include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Bioavailability, expressed as a percentage (F%), represents the fraction of an administered dose that reaches the systemic circulation unchanged. It is a crucial measure of the drug's absorption and is often determined by comparing the AUC following oral administration to the AUC after intravenous administration.

While specific data for this compound is not available, studies on other benzothiazole derivatives highlight the importance of these evaluations. For instance, research on various benzothiazole compounds has demonstrated a wide range of pharmacokinetic profiles, underscoring the necessity of individual evaluation.

Table 1: Illustrative Pharmacokinetic Parameters for Investigational Benzothiazole Derivatives

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |

| Derivative A | 150 | 1.5 | 750 | 30 |

| Derivative B | 80 | 2.0 | 960 | 65 |

| Derivative C | 220 | 1.0 | 660 | 25 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific data for this compound is not publicly available.

Assessment of Target Engagement in Live Organisms

Confirming that a drug candidate interacts with its intended biological target in a living organism is a fundamental aspect of preclinical development. This process, known as target engagement, provides evidence that the compound reaches its site of action and binds to the target at concentrations relevant to its therapeutic effect.

Several techniques can be employed to assess target engagement in vivo. These include positron emission tomography (PET) imaging, which can visualize and quantify the binding of a radiolabeled drug to its target in the brain or other organs. Other methods may involve measuring downstream biomarkers that are modulated by the target's activity.

For benzothiazole derivatives, particularly those designed to act on the central nervous system, demonstrating brain penetration is a prerequisite for target engagement. Studies on related compounds, such as 2-(4′-methylaminophenyl)benzothiazole (BTA-1), have shown good brain entry and specific binding to amyloid plaques, a key target in Alzheimer's disease research. nih.gov This was demonstrated through in vivo imaging in transgenic mice. nih.gov

Table 2: Representative Methods for Assessing In Vivo Target Engagement

| Technique | Description | Application Example |

| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled molecules to visualize and measure processes in the body. | Imaging of radiolabeled benzothiazole derivatives to quantify binding to specific receptors in the brain. |

| Biomarker Analysis | Measurement of downstream molecules in blood, cerebrospinal fluid, or tissue that are affected by the drug's interaction with its target. | Assessing changes in the levels of a specific protein or enzyme in response to treatment with a benzothiazole compound. |

| Autoradiography | A technique used to visualize the distribution of a radiolabeled substance in a tissue section. | Ex vivo analysis of brain tissue from treated animals to determine the localization of a radiolabeled benzothiazole derivative. |

Note: This table provides general examples of methodologies. Specific applications for this compound would depend on its intended biological target.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is a key area of research, focusing on strategic structural modifications to improve therapeutic efficacy and target specificity. The benzothiazole (B30560) nucleus is a versatile scaffold that allows for substitutions at various positions, primarily at the C-2 and C-6 positions, which significantly influence biological activity. benthamscience.com Researchers are actively designing and synthesizing novel derivatives by attaching different heterocyclic moieties to the benzothiazole core to enhance desired pharmacological actions, such as anticancer or antimicrobial effects. researchgate.netnih.gov

Synthetic strategies often involve multi-step reactions, beginning with core molecules like 2-aminothiophenol (B119425) or 2-aminobenzenethiol, which are then cyclized and further modified. jyoungpharm.orgbohrium.com For instance, the synthesis of novel PI3Kβ inhibitors has been achieved using a benzothiazole scaffold, where docking studies confirmed that specific substitutions, such as a morpholine (B109124) group at the 2-position, are crucial for potent antitumor activity. nih.gov Similarly, new benzothiazole-based molecules have been designed as BCL-2 inhibitors, demonstrating that scaffold hopping and structural modifications can lead to compounds with high inhibitory activity in the sub-micromolar range. researchgate.net

The goal of these synthetic endeavors is to create analogues with improved potency, allowing for lower effective doses, and enhanced selectivity, which minimizes off-target effects and potential toxicity. google.com Structure-activity relationship (SAR) studies are integral to this process, guiding the rational design of compounds with optimized properties. researchgate.net

Table 1: Examples of Synthetic Benzothiazole Analogues and Their Activities

| Compound Class | Modification Strategy | Target/Activity | Reference |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | Attachment of substituted thiazole (B1198619) rings to the benzothiazole core. | Anticancer (human tumor cell lines) | researchgate.netbohrium.com |

| Benzothiazole-Triazole Hybrids | Click chemistry to link dialkyne substituted 2-aminobenzothiazole (B30445) with aryl azides. | Antibacterial and Antifungal | nih.gov |

| PI3Kβ Inhibitors | Introduction of a morpholine group at the 2-position of the benzothiazole scaffold. | Anticancer (Prostate cancer cell lines) | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases like cancer, neurodegenerative disorders (e.g., Alzheimer's disease), and certain infectious diseases often involve multiple pathological pathways. nih.gov Consequently, the traditional "one-target, one-molecule" approach is often insufficient. nih.gov The benzothiazole scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) or agents with designed polypharmacology, which can modulate several biological targets simultaneously to achieve a synergistic therapeutic effect. nih.govnih.gov

For example, in the context of Alzheimer's disease, researchers have designed and synthesized novel benzothiazole derivatives that act as MTDLs. One such compound demonstrated high affinity for the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are key targets in Alzheimer's pathology. nih.gov This multi-target profile suggests the potential for a more effective treatment strategy compared to single-target agents.

Furthermore, a series of benzothiazole derivatives were synthesized and evaluated for multifunctional effectiveness as antioxidant, sunscreen, antifungal, and antiproliferative agents. unife.it This highlights the potential of a single chemical scaffold to address various factors, such as oxidative stress, which is a common element in many complex diseases. nih.govunife.it The ability to fine-tune the structure to interact with diverse targets makes the this compound scaffold a valuable starting point for developing holistic treatments for complex illnesses. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and these technologies are being applied to the optimization of benzothiazole derivatives. premierscience.comnih.gov The sheer number of possible drug-like molecules makes exhaustive experimental screening impractical. astrazeneca.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds, thereby accelerating the identification of promising drug candidates. premierscience.commdpi.com

High-Throughput Virtual Screening: AI models can rapidly screen large virtual libraries of benzothiazole analogues to predict their binding affinity to specific targets, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. premierscience.com

Predictive Modeling: Machine learning models, such as graph neural networks, are used to predict the physicochemical, pharmacokinetic (absorption, distribution, metabolism, excretion), and toxicity (ADMET) properties of new molecules. astrazeneca.comnih.gov This in silico analysis helps in weeding out candidates with unfavorable profiles early in the discovery process, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures from scratch that are optimized for desired properties, such as high potency and selectivity for a specific biological target. nih.gov These models can generate novel benzothiazole derivatives that medicinal chemists may not have conceptualized.

Lead Optimization: AI can suggest specific structural modifications to a lead compound, like this compound, to improve its efficacy or reduce side effects. nih.gov By leveraging transfer learning, knowledge gained from large, early-stage datasets can be applied to improve predictions for more complex, later-stage properties where data is scarce. astrazeneca.com

By integrating these computational tools, researchers can make more informed decisions, reduce the number of failed candidates, and ultimately shorten the timeline for bringing new benzothiazole-based therapies to the clinic. premierscience.comnih.gov

Discovery of Novel Biological Targets for the this compound Scaffold

The benzothiazole core is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netijsrst.com While current research has identified targets in areas like cancer, infectious diseases, and neurodegeneration, a significant future direction is the discovery of entirely new biological targets for compounds based on the this compound structure. researchgate.netijper.org

The versatility of the benzothiazole ring allows it to participate in various non-covalent interactions with biological macromolecules, making it a promiscuous binder that can be tailored for specificity. researchgate.net Its derivatives have shown activity against a diverse range of targets, including:

Enzymes: Such as PI3Kβ, mTOR, BCL-2, bacterial DNA gyrase, and topoisomerase IV. nih.govresearchgate.netgoogle.com

Receptors: Including histamine H₃ receptors. researchgate.net

Structural Proteins: Like β-amyloid aggregates. nih.gov

Future research will likely involve phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target. Hits from these screens can then be subjected to target deconvolution techniques (e.g., proteomics, chemical biology approaches) to identify the novel protein or pathway responsible for the observed effect. The broad bioactivity profile of benzothiazoles suggests that derivatives of this scaffold may hold untapped potential against new targets relevant to diseases with unmet medical needs. ijsrst.com

Application of Advanced Imaging Techniques for In Vivo Characterization

Beyond their therapeutic potential, benzothiazole derivatives are emerging as powerful tools for in vivo biological imaging. Their structural properties, particularly their ability to cross biological membranes like the blood-brain barrier and bind to specific targets with high affinity, make them ideal candidates for development as imaging probes and radiotracers. nih.govresearchgate.net

A prominent application is in the imaging of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Several novel benzothiazole derivatives have been synthesized and radiolabeled (e.g., with Iodine-125 or Technetium-99m) for use as potential radiotracers in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. nih.govresearchgate.net These agents allow for the non-invasive visualization and quantification of amyloid deposits in the brains of living patients, which is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies. researchgate.net One such radioiodinated derivative exhibited high initial brain uptake and rapid clearance, desirable properties for an effective imaging agent. nih.gov

Furthermore, the fluorescent properties of some benzothiazole derivatives are being exploited for fluorescence imaging. nih.govacs.org Research is also exploring the development of hybrid radio-fluorescent compounds, which combine a radionuclide with a fluorophore on a single benzothiazole molecule. iaea.org Such hybrid probes could be used for applications like image-guided surgery, where the surgeon can use both radioactivity and fluorescence to precisely identify and resect cancerous tissue. iaea.org The application of these advanced imaging techniques provides a powerful way to study disease progression and characterize the in vivo behavior of the benzothiazole scaffold itself.

Q & A

Q. How can researchers optimize the synthesis of 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole to improve yield and purity under varying catalytic conditions?

- Methodological Answer : Synthesis optimization involves systematic testing of catalysts (e.g., Cu(I) for click chemistry), solvents (polar aprotic vs. protic), and reaction temperatures. For example, demonstrates that using CuSO₄·5H₂O and sodium ascorbate in DMF at 60°C achieved high yields (up to 94%) for structurally similar benzothiazole derivatives. Characterization via melting point, IR, and NMR ensures purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound during synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR (to verify pyrrolidine and benzothiazole ring connectivity), IR spectroscopy (to confirm functional groups like C-O-C ether linkages), and elemental analysis (to validate stoichiometry). For example, used NMR to resolve aromatic proton splitting patterns and IR to detect C=N stretching (~1600 cm⁻¹) in analogous compounds .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound against pathogenic bacterial/fungal strains?

- Methodological Answer : Use microbroth dilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), as in , which tested pyrazolino-carbazole derivatives. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Q. What computational strategies resolve contradictions between experimental NMR data and molecular docking predictions for this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare with experimental data. If discrepancies arise (e.g., unexpected coupling in aromatic protons), re-evaluate protonation states or conformational flexibility. used docking studies to explain binding poses of similar compounds to enzymes like α-glucosidase .

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data during characterization?

- Methodological Answer : Reassess synthetic conditions (e.g., incomplete purification) or use high-resolution mass spectrometry (HRMS) to verify molecular ions. For example, reported <0.4% deviation between calculated and experimental C/H/N values after column chromatography .

Experimental Design & Data Analysis

Q. What strategies enhance the pharmacokinetic properties of this compound derivatives without compromising bioactivity?

- Methodological Answer : Modify the pyrrolidine moiety via N-methylation (to reduce metabolic oxidation) or introduce hydrophilic substituents (e.g., hydroxyl groups) to improve solubility. highlights that 2-heteroaryl benzimidazoles with polar groups exhibit better bioavailability while retaining antimicrobial activity .

Q. How can molecular docking studies guide the design of this compound analogs for enzyme inhibition?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase or protease active sites). Focus on hydrogen bonding (pyrrolidine oxygen) and π-π stacking (benzothiazole ring). visualized docking poses of similar compounds with α-glucosidase, identifying key residues for binding .

Handling Data Contradictions

Q. When biological assay results conflict with computational activity predictions, what validation steps are critical?

- Methodological Answer : Re-examine assay conditions (e.g., pH, solvent effects) and verify compound stability (via HPLC). Use surface plasmon resonance (SPR) to measure direct binding affinities. For example, resolved false negatives in antifungal assays by confirming compound integrity post-incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.